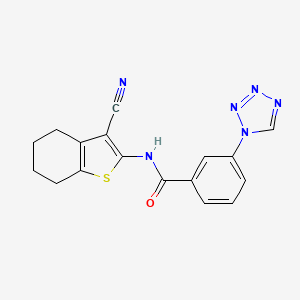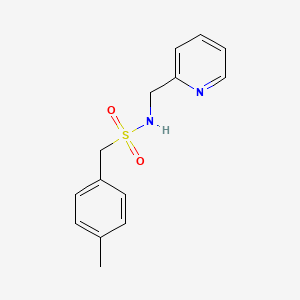![molecular formula C23H27N3O4 B4426806 4-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B4426806.png)
4-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)morpholine
Vue d'ensemble
Description
4-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)morpholine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. The compound is commonly referred to as BMT-046071 and is a member of the morpholine class of compounds. In
Mécanisme D'action
The mechanism of action of BMT-046071 is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, BMT-046071 has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which are all involved in regulating mood and emotions.
Biochemical and Physiological Effects
BMT-046071 has been shown to have a number of biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation and pain, as well as inhibit tumor growth. In addition, it has been shown to have anxiolytic and antidepressant effects, suggesting that it may be useful in the treatment of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMT-046071 in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
Orientations Futures
There are a number of future directions for research on BMT-046071. One area of interest is in the development of new treatments for depression and anxiety. BMT-046071 has shown promise in animal studies as an antidepressant and anxiolytic, and further research is needed to determine its potential clinical applications. In addition, BMT-046071 has been studied for its potential use in the treatment of cancer, and further research is needed to determine its efficacy in humans. Finally, the mechanism of action of BMT-046071 is not fully understood, and future research is needed to elucidate the specific pathways involved in its therapeutic effects.
Conclusion
In conclusion, BMT-046071 is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, as well as anxiolytic and antidepressant effects. While the mechanism of action is not fully understood, BMT-046071 has shown promise in a number of areas and is an important area of research for the future.
Applications De Recherche Scientifique
BMT-046071 has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-morpholin-4-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c27-23(19-2-4-20(5-3-19)25-11-13-28-14-12-25)26-9-7-24(8-10-26)16-18-1-6-21-22(15-18)30-17-29-21/h1-6,15H,7-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMALEGVXFTDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B4426727.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4426730.png)
![2-methyl-1-{[4-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B4426734.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4426747.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B4426771.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]-2-methylpropan-2-amine hydrochloride](/img/structure/B4426781.png)
![N-(2-methoxyethyl)-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4426797.png)
![1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4426803.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4426807.png)

![N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-(2-methoxyphenyl)urea](/img/structure/B4426819.png)
![N-methyl-1-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine hydrochloride](/img/structure/B4426824.png)
